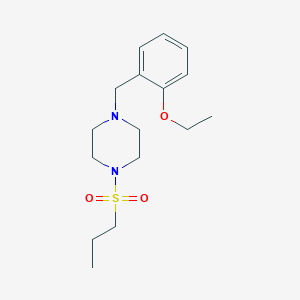amino]pyrimidine-5-carboxylic acid](/img/structure/B5690106.png)
4-[[(5-isopropylisoxazol-3-yl)methyl](methyl)amino]pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[(5-isopropylisoxazol-3-yl)methyl](methyl)amino]pyrimidine-5-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as GSK-3 inhibitor, and it has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-[[(5-isopropylisoxazol-3-yl)methyl](methyl)amino]pyrimidine-5-carboxylic acid involves the inhibition of glycogen synthase kinase-3 (GSK-3). GSK-3 is a key enzyme involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3 leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and physiological effects:
The GSK-3 inhibitor has been shown to have various biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory properties, the compound has been shown to have anti-tumor effects and can be used to treat various types of cancer. The compound has also been studied for its potential applications in the treatment of diabetes, as it can improve insulin sensitivity and glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[[(5-isopropylisoxazol-3-yl)methyl](methyl)amino]pyrimidine-5-carboxylic acid in lab experiments is its specificity. The compound selectively inhibits GSK-3, which makes it an ideal tool for studying the role of GSK-3 in various cellular processes. However, one of the limitations of using the compound is its solubility. The compound is poorly soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-[[(5-isopropylisoxazol-3-yl)methyl](methyl)amino]pyrimidine-5-carboxylic acid. One potential direction is the development of more potent and selective GSK-3 inhibitors. Another direction is the study of the compound's potential applications in the treatment of other diseases, such as cardiovascular disease and cancer. Additionally, the compound's mechanisms of action and effects on various cellular processes can be further studied to gain a better understanding of its potential applications.
Métodos De Síntesis
The synthesis of 4-[[(5-isopropylisoxazol-3-yl)methyl](methyl)amino]pyrimidine-5-carboxylic acid can be achieved through several methods. One of the most common methods involves the reaction of 5-(bromomethyl)-3-isopropylisoxazole with 4-amino-5-cyanopyrimidine in the presence of a base. The resulting compound is then hydrolyzed to form the final product.
Aplicaciones Científicas De Investigación
The GSK-3 inhibitor has been extensively studied for its potential applications in various fields. In the field of neuroscience, the compound has been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has also been studied for its anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
4-[methyl-[(5-propan-2-yl-1,2-oxazol-3-yl)methyl]amino]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-8(2)11-4-9(16-20-11)6-17(3)12-10(13(18)19)5-14-7-15-12/h4-5,7-8H,6H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCKCAOOIGNWGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NO1)CN(C)C2=NC=NC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(5-Isopropylisoxazol-3-yl)methyl](methyl)amino]pyrimidine-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B5690031.png)
![9-[4-(1H-tetrazol-1-yl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5690038.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(4-methoxybenzoyl)piperidine](/img/structure/B5690039.png)

![1-[3-(1-methyl-3-piperidinyl)propanoyl]-4-(3-methyl-4-pyridinyl)piperazine](/img/structure/B5690045.png)
![3-(2-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)phenol](/img/structure/B5690060.png)

![9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5690075.png)
![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5690077.png)

![2-(ethylamino)-N-[1-(2-thienylcarbonyl)-3-piperidinyl]-5-pyrimidinecarboxamide](/img/structure/B5690095.png)
![3-oxo-2-(3-phenylpropyl)-N-propyl-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B5690103.png)
![N-methyl-N-[2-(3-methyl-3-phenyl-1-piperidinyl)-2-oxoethyl]-4-piperidinamine dihydrochloride](/img/structure/B5690105.png)
![[(3R*,4R*)-1-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5690117.png)